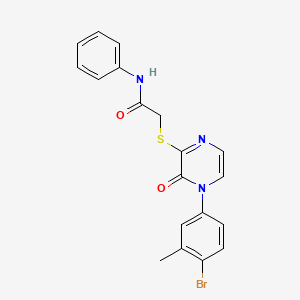

2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

Description

2-((4-(4-Bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a pyrazine-derived thioacetamide compound featuring a 4-bromo-3-methylphenyl substituent on the dihydropyrazine ring and an N-phenylacetamide group connected via a sulfur bridge. This structure combines a heterocyclic core with halogenated aromatic and amide functionalities, which are common in bioactive molecules and coordination ligands .

Properties

IUPAC Name |

2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O2S/c1-13-11-15(7-8-16(13)20)23-10-9-21-18(19(23)25)26-12-17(24)22-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOKNUBYYSWTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a compound of significant interest due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C23H18BrN3O2S, with a molecular weight of approximately 480.38 g/mol. The compound features a complex structure that includes a thioether linkage and a pyrazine ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazine ring and subsequent substitution reactions to introduce the bromo and phenyl groups. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against several bacterial strains. For instance, compounds with similar structural motifs have shown effectiveness against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 15 μg/mL |

| Compound B | E. coli | 20 μg/mL |

Anti-Cancer Activity

The anti-cancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through mechanisms involving the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cytokine modulation |

Anti-inflammatory Activity

In vivo studies using animal models have shown that this compound can significantly reduce inflammation markers, suggesting its potential as an anti-inflammatory agent. For example, in a xylene-induced ear edema model, the compound exhibited greater efficacy than standard anti-inflammatory drugs .

Case Studies

- Study on Antimicrobial Efficacy : A series of derivatives were tested against Bacillus subtilis and showed promising results with MIC values lower than those of conventional antibiotics .

- Anti-Cancer Evaluation : In a study assessing the effects on human cancer cell lines, the compound demonstrated significant cytotoxicity at concentrations lower than those typically used in chemotherapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazine and quinazolinone derivatives, focusing on substituent effects, synthesis pathways, spectral properties, and physical characteristics.

Structural Analogues

Key structural differences among analogs include:

- Heterocyclic core: The target compound’s 3-oxo-3,4-dihydropyrazine ring contrasts with quinazolinone cores (e.g., –3) or fully aromatic pyrazine rings (e.g., ).

- Substituents : Halogen (Br, Cl), alkyl (methyl), and alkoxy (methoxy) groups on aromatic rings modulate electronic and steric properties.

- Linkage : The thioether (-S-) bridge in the target compound differs from direct acetamide linkages (e.g., ) or ester groups (e.g., ).

Table 1: Structural and Molecular Comparison

Spectral Properties

- IR Spectroscopy :

- NMR Spectroscopy: Aromatic protons (δ 7.0–8.5 ppm) and amide NH (δ ~10 ppm) are characteristic, as seen in quinazolinone derivatives () .

Physical Properties

- Melting Points: Quinazolinone derivatives () exhibit higher melting points (251–315°C) compared to pyrazine analogs (e.g., 160–162°C in ), likely due to increased hydrogen bonding in quinazolinones .

- Solubility : Thioether linkages (target compound) may enhance lipid solubility compared to direct amide-linked pyrazines .

Research Implications

- Bioactivity : The bromo and methyl substituents in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to halogenated ligands in .

- Coordination Chemistry: The amide and sulfur groups could act as donor sites for metal coordination, as observed in other acetamide derivatives .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide?

Answer: The synthesis typically involves nucleophilic substitution reactions, where a thiol-containing intermediate reacts with a brominated pyrazine derivative. For example:

- Step 1: React 4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazine-2-thiol with a haloacetamide derivative (e.g., N-phenyl-2-chloroacetamide) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 6–12 hours .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using HPLC (>95% purity threshold) .

- Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize side products like disulfide formation .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Answer:

- IR Spectroscopy: Confirm the presence of thioether (C–S stretch at ~650–700 cm⁻¹), amide (C=O stretch at ~1650–1700 cm⁻¹), and aromatic C–Br (500–600 cm⁻¹) groups .

- NMR (¹H/¹³C):

- ¹H NMR: Identify aromatic protons (δ 6.8–8.0 ppm), methyl groups (δ 2.3–2.5 ppm for –CH₃), and amide NH (δ ~10.5 ppm, broad singlet) .

- ¹³C NMR: Assign carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the pyrazine ring (δ ~145–155 ppm) .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ peak via ESI-MS) and fragmentation patterns to validate the structure .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks for structural validation (e.g., torsion angles between pyrazine and phenyl rings) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability?

Answer:

- Design of Experiments (DoE): Use response surface methodology to evaluate variables like solvent polarity (DMF vs. acetonitrile), reaction temperature (40–100°C), and catalyst (e.g., KI for nucleophilic substitution) .

- Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer, reduce reaction time, and minimize side products (e.g., dimerization) .

- Statistical Modeling: Apply ANOVA to identify critical factors (e.g., solvent choice contributes 65% to yield variance) and predict optimal conditions .

- Scalability: Transition from batch to pilot-scale reactors with in-line FTIR monitoring for real-time adjustments .

Q. How should discrepancies in reported biological activity or physicochemical properties (e.g., melting points) be addressed?

Answer:

- Purity Analysis: Re-examine batches via HPLC to rule out impurities (e.g., residual solvents or unreacted intermediates) .

- Polymorphism Screening: Test recrystallization solvents (e.g., ethanol vs. acetone) to identify stable polymorphs, as melting points can vary by >5°C between forms .

- Biological Assay Validation: Replicate assays under standardized conditions (e.g., cell line viability protocols) and include positive controls (e.g., doxorubicin for cytotoxicity studies) .

- Data Reconciliation: Cross-reference with structural analogs (e.g., 2-((4-sulfamoylphenyl)thio) derivatives) to contextualize activity trends .

Q. What strategies are effective for modifying the compound’s structure to enhance target selectivity (e.g., kinase inhibition)?

Answer:

- Rational Design: Replace the 4-bromo-3-methylphenyl group with electron-withdrawing groups (e.g., –CF₃) to improve binding affinity to ATP pockets in kinases .

- Bioisosteric Replacement: Substitute the thioether linkage with sulfone (–SO₂–) to enhance metabolic stability while retaining hydrogen-bonding capacity .

- SAR Studies: Synthesize analogs with varying N-phenyl substituents (e.g., –NO₂, –OCH₃) and screen against kinase panels (e.g., EGFR, VEGFR) to map structure-activity relationships .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Proteomics: Use affinity chromatography to pull down target proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- CRISPR-Cas9 Knockout: Generate cell lines lacking putative targets (e.g., EGFR) to confirm on-target effects .

- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS to assess pharmacokinetic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.